molecular formula C14H20ClNO3 B581518 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol CAS No. 1314406-54-6

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

Cat. No. B581518
M. Wt: 285.768
InChI Key: RPFZBXMBURWPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol is a chemical compound that has gained much attention in the scientific community due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

Asymmetric Synthesis and Biocatalysis

One significant application involves the asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases. This process is crucial for producing antidepressant drugs with high enantioselectivity. The study by Choi et al. (2010) demonstrates the use of Saccharomyces cerevisiae reductase to exclusively generate the (S)-alcohol form of 3-chloro-1-phenyl-1-propanol, highlighting the potential of enzymes in the asymmetric synthesis of chiral compounds related to 3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol Choi et al., 2010.

Thermodynamics and Solubility Studies

The solubility of related compounds, such as Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, in various solvents has been extensively studied, providing insights into the thermodynamic properties and solubility behavior of amino acid derivatives. Fan et al. (2016) used a gravimetric method to explore the solubility of this compound in different solvents, offering valuable data for the formulation and design of pharmaceuticals and chemicals Fan et al., 2016.

Polymorphism and Crystal Engineering

Research on polymorphism, as seen in compounds like bupropion hydrobromide propanol hemisolvate, reveals the intricate details of molecular conformations and their implications for drug formulation and stability. The study by Liu et al. (2011) on bupropion hydrobromide showcases the importance of understanding molecular and crystal structure for developing effective pharmaceuticals Liu et al., 2011.

Enantiopure Compound Synthesis

The synthesis of enantiopure compounds, such as (1S,2R)-Ephenamine, is crucial for the pharmaceutical industry. These compounds serve as chiral auxiliaries, ligands, and intermediates in drug synthesis. Velho and Martins (2020) highlighted methods for synthesizing enantiopure N-Boc-protected amino alcohols, demonstrating the value of chiral purity in pharmaceutical chemistry Velho & Martins, 2020.

Hydrogen Bonding in Molecular Structures

The study of hydrogen bonding and polymorphism in amino alcohol salts, as investigated by Podjed and Modec (2022), provides essential knowledge for designing molecular structures with specific properties. Their research into amino alcohols reacted with quinaldinic acid showcases the diversity of molecular interactions and their potential applications in material science and pharmaceuticals Podjed & Modec, 2022.

properties

IUPAC Name

tert-butyl N-[1-(3-chlorophenyl)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(7-8-17)10-5-4-6-11(15)9-10/h4-6,9,12,17H,7-8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFZBXMBURWPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857257
Record name tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Boc-amino)-3-(3-chlorophenyl)-1-propanol

CAS RN

1314406-54-6
Record name tert-Butyl [1-(3-chlorophenyl)-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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